molecular formula C14H17N3OS2 B4535543 N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide

N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide

Cat. No.: B4535543
M. Wt: 307.4 g/mol
InChI Key: HJSBNGRTDUIYCU-UHFFFAOYSA-N
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Description

N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiadiazole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.

    Attachment of the Cyclopentylmethyl Group: The cyclopentylmethyl group is introduced via alkylation reactions, often using alkyl halides in the presence of a base.

    Formation of the Thiophene Ring: The thiophene ring is constructed through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Coupling of the Rings: The final step involves coupling the thiadiazole and thiophene rings through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and thiophene rings, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery, particularly in the development of anti-inflammatory, antimicrobial, or anticancer agents.

Industry

Industrially, the compound may be used in the development of advanced materials, such as polymers with specific electronic or optical properties. Its stability and reactivity make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism by which N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The thiadiazole and thiophene rings can engage in π-π stacking, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide
  • N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-2-thiophenecarboxamide

Uniqueness

Compared to similar compounds, N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide is unique due to the specific positioning of the methyl and carboxamide groups, which can significantly influence its chemical reactivity and biological activity. The presence of both thiadiazole and thiophene rings in its structure provides a distinctive combination of electronic properties, making it a versatile compound for various applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS2/c1-9-6-11(8-19-9)13(18)15-14-17-16-12(20-14)7-10-4-2-3-5-10/h6,8,10H,2-5,7H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSBNGRTDUIYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NC2=NN=C(S2)CC3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide
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N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide
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N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide
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N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide
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N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide
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N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide

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